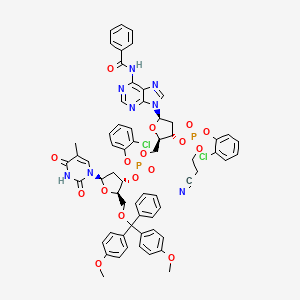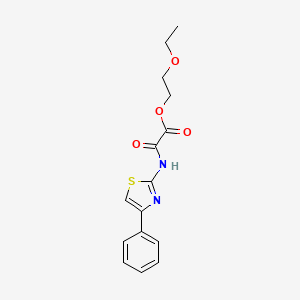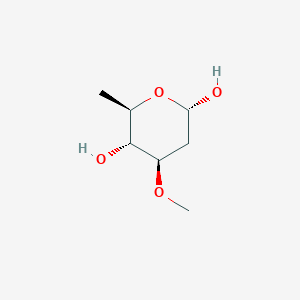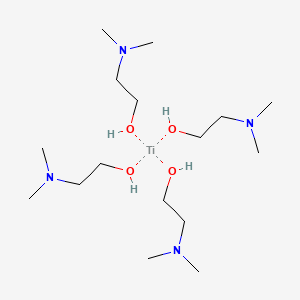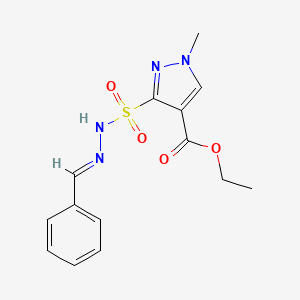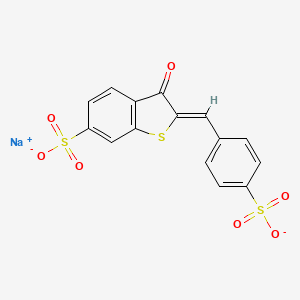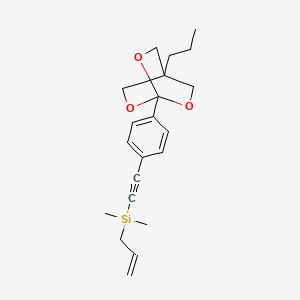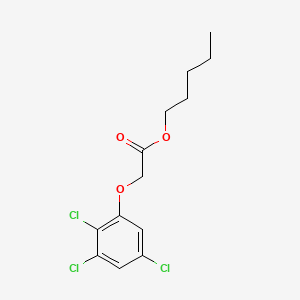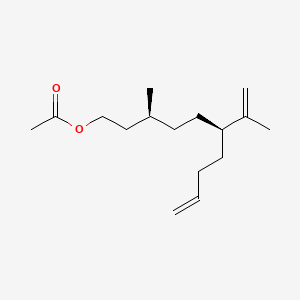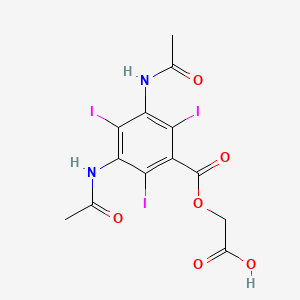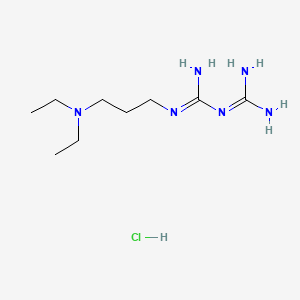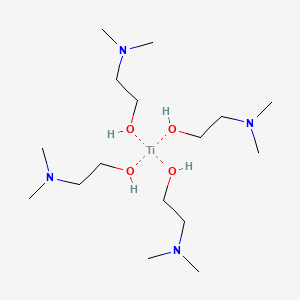
1-(Dimethylamino)-3-((4-(4-fluorophenyl)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-7-yl)oxy)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dimetilamino)-3-((4-(4-fluorofenil)-3,4-dihidro-2,2-dimetil-2H-1-benzopiran-7-il)oxi)-2-propanol es un compuesto orgánico complejo con una estructura única que incluye un grupo dimetilamino, un grupo fluorofenil y una unidad de benzopiran.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-(Dimetilamino)-3-((4-(4-fluorofenil)-3,4-dihidro-2,2-dimetil-2H-1-benzopiran-7-il)oxi)-2-propanol típicamente involucra múltiples pasos. Un enfoque común es comenzar con el derivado de benzopiran apropiado e introducir el grupo fluorofenil mediante reacciones de sustitución electrófila. El grupo dimetilamino se puede introducir mediante reacciones de sustitución nucleófila. El paso final a menudo implica la formación de la unidad propanol a través de reacciones de reducción.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean pasos de purificación como la cristalización y la cromatografía para obtener el compuesto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-(Dimetilamino)-3-((4-(4-fluorofenil)-3,4-dihidro-2,2-dimetil-2H-1-benzopiran-7-il)oxi)-2-propanol experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar cetonas o aldehídos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en alcoholes o aminas.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como aminas o alcóxidos. Las condiciones de reacción varían según la transformación deseada, pero a menudo involucran temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes o aminas. Las reacciones de sustitución pueden introducir varios grupos funcionales, lo que lleva a una amplia gama de compuestos derivados.
Aplicaciones Científicas De Investigación
1-(Dimetilamino)-3-((4-(4-fluorofenil)-3,4-dihidro-2,2-dimetil-2H-1-benzopiran-7-il)oxi)-2-propanol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: El compuesto se puede utilizar en estudios que involucran la inhibición de enzimas y la unión a receptores debido a su estructura única.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 1-(Dimetilamino)-3-((4-(4-fluorofenil)-3,4-dihidro-2,2-dimetil-2H-1-benzopiran-7-il)oxi)-2-propanol involucra su interacción con objetivos moleculares como enzimas y receptores. La estructura del compuesto le permite unirse a sitios específicos en estos objetivos, modulando su actividad. Esto puede conducir a diversos efectos biológicos, dependiendo del objetivo y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
- 1-(Dimetilamino)-3-((4-(4-clorofenil)-3,4-dihidro-2,2-dimetil-2H-1-benzopiran-7-il)oxi)-2-propanol
- 1-(Dimetilamino)-3-((4-(4-bromofenil)-3,4-dihidro-2,2-dimetil-2H-1-benzopiran-7-il)oxi)-2-propanol
- 1-(Dimetilamino)-3-((4-(4-metilfenil)-3,4-dihidro-2,2-dimetil-2H-1-benzopiran-7-il)oxi)-2-propanol
Singularidad
1-(Dimetilamino)-3-((4-(4-fluorofenil)-3,4-dihidro-2,2-dimetil-2H-1-benzopiran-7-il)oxi)-2-propanol es único debido a la presencia del grupo fluorofenil, que puede influir significativamente en sus propiedades químicas y biológicas. El átomo de flúor puede mejorar la estabilidad, lipofilia y capacidad del compuesto para interactuar con objetivos biológicos, convirtiéndolo en un compuesto valioso para diversas aplicaciones.
Propiedades
Número CAS |
147241-83-6 |
|---|---|
Fórmula molecular |
C22H28FNO3 |
Peso molecular |
373.5 g/mol |
Nombre IUPAC |
1-(dimethylamino)-3-[[4-(4-fluorophenyl)-2,2-dimethyl-3,4-dihydrochromen-7-yl]oxy]propan-2-ol |
InChI |
InChI=1S/C22H28FNO3/c1-22(2)12-20(15-5-7-16(23)8-6-15)19-10-9-18(11-21(19)27-22)26-14-17(25)13-24(3)4/h5-11,17,20,25H,12-14H2,1-4H3 |
Clave InChI |
JPZVYNVGPZHIPO-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C2=C(O1)C=C(C=C2)OCC(CN(C)C)O)C3=CC=C(C=C3)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




